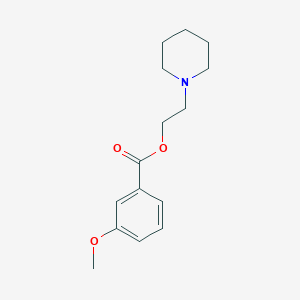
2-(Piperidin-1-yl)ethyl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-yl)ethyl 3-methoxybenzoate, also known as PMBM, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. PMBM has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
作用机制
The exact mechanism of action of 2-(Piperidin-1-yl)ethyl 3-methoxybenzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been found to have anxiolytic effects, reducing anxiety in animal models. This compound has been shown to cross the blood-brain barrier, suggesting potential use in drug delivery to the central nervous system.
实验室实验的优点和局限性
One advantage of using 2-(Piperidin-1-yl)ethyl 3-methoxybenzoate in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to fully understand its potential toxicity and side effects.
未来方向
There are several future directions for research involving 2-(Piperidin-1-yl)ethyl 3-methoxybenzoate. One potential area of study is its use as a drug delivery system for the treatment of central nervous system disorders. Additionally, further studies are needed to fully understand its potential as an anti-inflammatory and analgesic agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to have potential as an anti-inflammatory and analgesic agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-(Piperidin-1-yl)ethyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
2-(Piperidin-1-yl)ethyl 3-methoxybenzoate has been used in various scientific research studies. One of the most common applications of this compound is in medicinal chemistry. It has been found to have potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In addition, this compound has been used as a reagent in organic synthesis, specifically in the synthesis of various heterocyclic compounds.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-18-14-7-5-6-13(12-14)15(17)19-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI 键 |
FOTRDEAWXCRMFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCCCC2 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
